Cas no 200725-09-3 (4-Oxo-4-(2-trifluoromethylphenyl)butyric acid)
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
- 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid
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- MDL: MFCD00033285
- Inchi: InChI=1S/C11H9F3O3/c12-11(13,14)8-4-2-1-3-7(8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
- InChI Key: XBHFJUYTHQXMEA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(F)(F)F
Computed Properties
- Exact Mass: 246.05000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 54.37000
- LogP: 2.75290
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207328-2g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207328-5g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| Fluorochem | 207328-1g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 97% | 1g |
£424.00 | 2022-03-01 | |
| TRC | O066965-250mg |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 250mg |
$ 440.00 | 2022-06-03 | ||
| TRC | O066965-500mg |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 500mg |
$ 735.00 | 2022-06-03 | ||
| Ambeed | A400898-1g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 95+% | 1g |
$385.0 | 2024-07-28 | |
| abcr | AB367329-1 g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid; 97% |
200725-09-3 | 1g |
€675.10 | 2022-08-31 | ||
| abcr | AB367329-2 g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid; 97% |
200725-09-3 | 2g |
€1,102.80 | 2022-08-31 | ||
| Crysdot LLC | CD12098640-1g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 95+% | 1g |
$381 | 2024-07-24 | |
| Crysdot LLC | CD12098640-5g |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid |
200725-09-3 | 95+% | 5g |
$1401 | 2024-07-24 |
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid Suppliers
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid
Comprehensive Overview of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid (CAS No. 200725-09-3): Properties, Applications, and Industry Insights
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid (CAS No. 200725-09-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This trifluoromethyl-substituted derivative exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both keto and carboxylic acid functional groups allows for diverse chemical transformations, catering to modern demands for high-performance building blocks in drug discovery.
Recent studies highlight the compound's role in developing fluorinated active pharmaceutical ingredients (APIs), a trending topic in medicinal chemistry. Fluorination, particularly with trifluoromethyl groups, enhances metabolic stability and bioavailability—key factors addressing frequent search queries like "how to improve drug half-life" or "fluorine in drug design." Researchers are exploring CAS 200725-09-3 as a precursor for anti-inflammatory agents and central nervous system (CNS) therapeutics, aligning with growing interest in neurodegenerative disease treatments.
The compound's crystalline form and solubility profile (often searched as "polar trifluoromethyl compounds solubility") make it suitable for crystallization optimization studies—a hot topic in process chemistry forums. Analytical data reveals a melting point range of 98-102°C and characteristic FT-IR peaks at 1715 cm⁻¹ (C=O) and 1680 cm⁻¹ (COOH), frequently referenced in spectroscopy-related searches. Its logP value (~2.3) suggests moderate lipophilicity, crucial for formulations discussed in "drug delivery enhancement" research.
In material science, 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid serves as a monomer for fluorinated polymers with enhanced thermal resistance—addressing industry demands captured in searches like "heat-resistant specialty chemicals." Patent analyses show increasing applications in electronic materials, particularly for dielectric layers in flexible displays, connecting to trending "wearable technology" discussions. The trifluoromethyl aromatic moiety contributes to π-stacking interactions, a concept often explored in "organic semiconductor design" queries.
Environmental considerations position this compound favorably, as its low ecotoxicity profile (per OECD 301 tests) responds to "green chemistry metrics" search trends. Process chemists value its atom economy (>85% in common synthetic routes) when optimizing for "sustainable batch production." Recent publications describe flow chemistry adaptations for scaling CAS 200725-09-3 synthesis, aligning with industry shifts toward continuous manufacturing—a top search among chemical engineers.
Quality control protocols emphasize HPLC purity determination (typically >98.5%) using C18 reverse-phase columns—methods frequently sought in "analytical method validation" queries. Storage recommendations (2-8°C under inert atmosphere) address common stability concerns reflected in "chemical compound shelf life" searches. The compound's MSDS-compliant handling procedures ensure safety while avoiding hazardous classifications that limit research applications.
Market analysts note rising demand for 200725-09-3 from Asian pharmaceutical hubs, correlating with "API outsourcing trends" search volumes. Custom synthesis inquiries often specify isotope-labeled versions (e.g., ¹³C, ²H) for metabolic studies—a niche but growing segment. The compound's cost-performance ratio makes it competitive against alternative aryl ketone carboxylic acids, a frequent comparison point in supplier evaluations.
Emerging applications include covalent organic frameworks (COFs) construction, where its rigid aromatic core and hydrogen bonding sites enable precise molecular assembly—addressing "advanced porous materials" research interests. Computational chemistry studies utilizing DFT calculations on this molecule provide insights into conformational preferences, responding to "molecular modeling tutorials" search trends among chemistry students.
In conclusion, 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid represents a versatile scaffold at the intersection of multiple research frontiers. Its CAS 200725-09-3 identifier serves as a gateway to cutting-edge developments in fluorine chemistry, precision synthesis, and functional materials—topics dominating contemporary chemical literature and search engine inquiries across academic and industrial spheres.
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